molecular formula C18H16ClNO2 B8281144 7-Amino-3-(4-chlorophenyl)-2-isopropyl-chromen-4-one

7-Amino-3-(4-chlorophenyl)-2-isopropyl-chromen-4-one

Cat. No. B8281144
M. Wt: 313.8 g/mol
InChI Key: OFXAYQZEUJIIOQ-UHFFFAOYSA-N
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Patent
US07732435B2

Procedure details

A stirred solution of 7-amino-3-(4-chlorophenyl)-2-isopropyl-chromen-4-one (0.36 g, 1.15 mmol) in chloroform (10 ml) is treated at room temperature with N-bromosuccinimide (0.21 g, 1.2 mmol, 1.05 eq.). After stirring for 20 min, the mixture is partitioned between water (150 ml) and ethyl acetate (50 ml). The organic phase is washed with brine (100 ml), dried (magnesium sulfate) and filtered, and the solvent is removed by evaporation in vacuo to afford the title compound as an orange solid. The product is used in the next step without further purification.
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:22])[C:7]([C:15]3[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=3)=[C:8]([CH:12]([CH3:14])[CH3:13])[O:9]2)=[CH:4][CH:3]=1.[Br:23]N1C(=O)CCC1=O>C(Cl)(Cl)Cl>[NH2:1][C:2]1[C:11]([Br:23])=[C:10]2[C:5]([C:6](=[O:22])[C:7]([C:15]3[CH:16]=[CH:17][C:18]([Cl:21])=[CH:19][CH:20]=3)=[C:8]([CH:12]([CH3:13])[CH3:14])[O:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.36 g
Type
reactant
Smiles
NC1=CC=C2C(C(=C(OC2=C1)C(C)C)C1=CC=C(C=C1)Cl)=O
Name
Quantity
0.21 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture is partitioned between water (150 ml) and ethyl acetate (50 ml)
WASH
Type
WASH
Details
The organic phase is washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed by evaporation in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC1=CC=C2C(C(=C(OC2=C1Br)C(C)C)C1=CC=C(C=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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